Bis(2-hydroxypropane-3,1-diyl) diacrylate de bis(oxy)bis(4,1-phénylène) de (((9H-fluorène-9,9-diyl))

Vue d'ensemble

Description

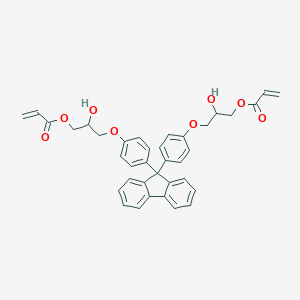

(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate is a useful research compound. Its molecular formula is C37H34O8 and its molecular weight is 606.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Résines photodurcissables

Ce composé est un agent de réticulation crucial largement utilisé dans les résines photodurcissables . Il peut subir des réactions de réticulation lorsqu'il est exposé à la lumière ultraviolette ou à un faisceau d'électrons, durcissant le matériau et lui conférant d'excellentes propriétés de résistance mécanique et chimique .

Matériaux de fibres optiques

Le composé est également utilisé dans la production de matériaux de fibres optiques . Sa structure et ses propriétés uniques le rendent approprié pour la création de matériaux capables de transmettre efficacement la lumière sur de longues distances .

Revêtements

Il est utilisé dans la formulation de revêtements . Le matériau durci présente une excellente adhérence, une dureté et une résistance aux produits chimiques et à l'abrasion, ce qui le rend idéal pour les applications de revêtement de protection et décoratif .

Adhésifs

Le composé est utilisé dans la production d'adhésifs . Sa capacité à former des liaisons fortes et durables lors du durcissement le rend adapté à diverses applications d'adhésifs .

Plastiques haute performance

Il est utilisé dans la synthèse de plastiques haute performance . Le matériau durci présente une excellente stabilité thermique, une résistance mécanique et une résistance aux produits chimiques, ce qui le rend adapté aux applications exigeantes telles que l'aérospatiale et l'électronique

Mécanisme D'action

Target of Action

It’s known that this compound is widely used in the field of photopolymer resins, optical fiber materials, coatings, and adhesives .

Mode of Action

The compound can undergo a crosslinking reaction when exposed to ultraviolet light or electron beam irradiation . This process solidifies the material and imparts excellent mechanical and chemical resistance properties to the material .

Result of Action

The result of the compound’s action is the formation of a solid material with excellent mechanical and chemical resistance properties . This is achieved through a crosslinking reaction initiated by ultraviolet light or electron beam irradiation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the intensity and wavelength of the ultraviolet light or electron beam used for irradiation can affect the degree of crosslinking and, consequently, the properties of the resulting material .

Activité Biologique

The compound (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate (CAS Number: 143182-97-2) is a synthetic organic compound that has garnered interest due to its unique structural properties and potential biological applications. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 606.66 g/mol. Its structure features multiple aromatic rings and ether linkages, which may contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₃₇H₃₄O₈ |

| Molecular Weight | 606.66 g/mol |

| CAS Number | 143182-97-2 |

| Density | 1.26 g/cm³ |

| LogP | 4.99 |

Antioxidant Properties

Research indicates that compounds similar to diacrylates often exhibit antioxidant activity. The presence of multiple phenolic groups in the structure can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. A study demonstrated that structurally related compounds showed significant inhibition of lipid peroxidation in vitro, suggesting a protective role against cellular damage .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines. In vitro studies revealed that the compound exhibits selective cytotoxicity against specific cancer cells while sparing normal cells. For instance, assays performed on breast cancer cell lines indicated a dose-dependent decrease in cell viability when exposed to the compound . The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been explored. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may modulate inflammatory pathways, providing a basis for further investigation into its therapeutic applications .

Antimicrobial Activity

Preliminary studies have indicated that this diacrylate may possess antimicrobial properties. Tests against various bacterial strains showed inhibition of growth at certain concentrations, indicating potential for development as an antimicrobial agent . Further research is needed to elucidate the specific mechanisms involved.

Case Study 1: Cancer Cell Line Testing

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results demonstrated IC50 values of 15 µM and 20 µM respectively, indicating promising activity compared to standard chemotherapeutics .

Case Study 2: In Vivo Anti-inflammatory Study

An animal model was used to assess the anti-inflammatory effects of the compound following administration in a carrageenan-induced paw edema test. Results showed a significant reduction in paw swelling compared to control groups, supporting its potential use in treating inflammatory conditions .

Propriétés

IUPAC Name |

[2-hydroxy-3-[4-[9-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]fluoren-9-yl]phenoxy]propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H34O8/c1-3-35(40)44-23-27(38)21-42-29-17-13-25(14-18-29)37(33-11-7-5-9-31(33)32-10-6-8-12-34(32)37)26-15-19-30(20-16-26)43-22-28(39)24-45-36(41)4-2/h3-20,27-28,38-39H,1-2,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGKXJFTPZXBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC(COC(=O)C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600307 | |

| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]-2-hydroxypropane-3,1-diyl} diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143182-97-2 | |

| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]-2-hydroxypropane-3,1-diyl} diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.